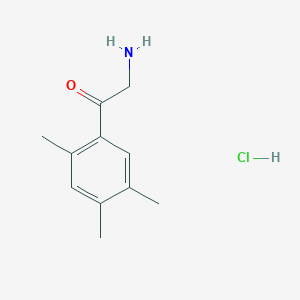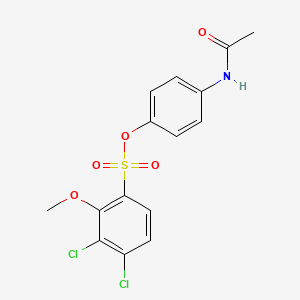
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of furan, pyridine, and quinoline moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-Pyridine Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with 3-aminopyridine under acidic conditions to form the furan-pyridine intermediate.
Quinoline Derivatization: The intermediate is then reacted with 8-aminoquinoline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired urea linkage.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine and quinoline rings can be reduced under hydrogenation conditions to form piperidine and tetrahydroquinoline derivatives, respectively.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinoline positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine and tetrahydroquinoline derivatives.
Substitution: Various substituted pyridine and quinoline derivatives.
Scientific Research Applications
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(quinolin-6-yl)urea: Similar structure but with a different position of the quinoline moiety.
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(quinolin-7-yl)urea: Another positional isomer with the quinoline moiety at the 7-position.
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(quinolin-5-yl)urea: Positional isomer with the quinoline moiety at the 5-position.
Uniqueness
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea is unique due to its specific arrangement of the furan, pyridine, and quinoline moieties, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-20(24-17-6-1-4-15-5-2-8-22-19(15)17)23-12-14-10-16(13-21-11-14)18-7-3-9-26-18/h1-11,13H,12H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAQYGYMKKCMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)NCC3=CC(=CN=C3)C4=CC=CO4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2782517.png)
![[2-(Phenylsulfanyl)phenyl]methanamine](/img/structure/B2782520.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2782523.png)
![3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline](/img/structure/B2782525.png)
![6-(2-chloro-6-fluorobenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2782526.png)
![1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2782528.png)
![2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2782529.png)

![N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2782531.png)
![2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2782532.png)


